5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol
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Overview
Description
5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol is a chemical compound with the molecular formula C10H4F6N2O and a molecular weight of 282.14 g/mol It is known for its unique structure, which includes two trifluoromethyl groups attached to a naphthyridine ring
Preparation Methods
The synthesis of 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol typically involves cyclization reactions. One common synthetic route includes the use of trifluoromethylated precursors and cyclization agents such as phosphine in acetic acid . The reaction conditions often require elevated temperatures and specific solvents to achieve high yields. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong interactions with various biological molecules, influencing pathways and processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol can be compared with similar compounds such as:
5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine: Another closely related compound with slight variations in functional groups.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical properties and applications.
Properties
IUPAC Name |
5,7-bis(trifluoromethyl)-1H-1,8-naphthyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6N2O/c11-9(12,13)5-3-6(10(14,15)16)17-8-4(5)1-2-7(19)18-8/h1-3H,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJMPLJFQHFXMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420778 |
Source
|
Record name | 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51420-73-6 |
Source
|
Record name | 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51420-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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